Tafluprost acid - 209860-88-8

Tafluprost acid

Catalog Number: EVT-283110
CAS Number: 209860-88-8
Molecular Formula: C22H28F2O5
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tafluprost acid is the biologically active metabolite of Tafluprost, a synthetic prostaglandin F2α analog. [, , , ] It is classified as a prostanoid, a group of lipid mediators derived from fatty acids that play crucial roles in various physiological processes. [] In scientific research, Tafluprost acid serves as a valuable tool for investigating prostanoid signaling pathways, particularly those mediated by the prostaglandin FP receptor. [, ]

Synthesis Analysis

One novel convergent synthesis route for Tafluprost, and therefore Tafluprost acid, utilizes a Julia–Lythgoe olefination reaction. [] This approach uses a structurally advanced prostaglandin phenylsulfone intermediate (compound 16 in the source paper) that can also be used in the synthesis of other prostaglandin analogs like Latanoprost, Travoprost, and Bimatoprost. [] Reacting this intermediate with an appropriate aldehyde ω-chain synthon (compound 17 in the source paper) yields a key intermediate. [] A crucial step involves the deoxydifluorination of a trans-13,14-en-15-one intermediate (compound 30 in the source paper) using Deoxo-Fluor. [] Subsequent hydrolysis of protecting groups and final esterification of the resulting acid (compound 6 in the source paper) yields Tafluprost, which can be readily hydrolyzed to Tafluprost acid. [] This method boasts the advantages of producing high-purity Tafluprost with relatively inexpensive reagents. []

Molecular Structure Analysis

Although a detailed molecular structure analysis is not provided in the provided papers, Tafluprost acid shares a structural similarity with prostaglandin F2α, featuring a cyclopentane ring with hydroxyl groups and side chains. [] The key structural difference is the presence of two fluorine atoms at the 15 position of the carboxylic acid side chain, replacing the hydroxyl group found in naturally occurring prostaglandin F2α. [] This difluorination is believed to contribute to the enhanced metabolic stability and prolonged duration of action of Tafluprost acid compared to its natural counterpart. [, ]

Chemical Reactions Analysis

The primary metabolic pathway of Tafluprost acid involves β-oxidation, followed by further oxidation. [] This process leads to the formation of metabolites such as 1,2-dinor-Tafluprost acid and 1,2,3,4-tetaranor-Tafluprost acid. [] No metabolic reactions affecting the 15-carbon position, where the crucial difluoro substitution is located, have been observed. []

Mechanism of Action

Tafluprost acid, as the active metabolite of Tafluprost, exerts its effects by stimulating prostanoid FP receptors. [, ] These receptors are G protein-coupled receptors primarily found in the ocular tissues, particularly in the ciliary body and trabecular meshwork. [, ] Activation of FP receptors leads to increased uveoscleral outflow, which facilitates the drainage of aqueous humor from the eye. [, ] This process effectively reduces intraocular pressure (IOP). [, , ] Interestingly, Tafluprost acid has also been shown to inhibit adipogenesis, the process of fat cell formation, through FP receptor stimulation. [] This finding suggests a potential mechanism for the deepening of the upper eyelid sulcus, a side effect observed with some prostaglandin analogs. []

Applications
  • Investigating Prostanoid Signaling Pathways: Tafluprost acid serves as a valuable tool for elucidating the complex signaling pathways mediated by prostanoid FP receptors, particularly in the context of ocular physiology and pathophysiology. [, ]

  • Evaluating Drug Delivery Systems: Studies have explored the use of novel drug delivery systems, such as intravitreal injections of Tafluprost acid-loaded systems, to achieve controlled and sustained release of the active compound. [] This approach aims to improve therapeutic outcomes by enhancing drug bioavailability and reducing the frequency of administration. []

  • Understanding Glaucoma Pathogenesis: Tafluprost acid's ability to lower IOP makes it a valuable tool in glaucoma research. [] Studies utilizing Tafluprost acid can shed light on the mechanisms underlying IOP regulation and identify potential therapeutic targets for glaucoma treatment. []

  • Exploring Adipogenesis Regulation: The finding that Tafluprost acid can inhibit adipogenesis through FP receptor activation opens avenues for investigating the role of prostanoid signaling in adipose tissue development and function. [] This knowledge could contribute to developing novel therapeutic strategies for obesity and related metabolic disorders. []

Tafluprost

Compound Description: Tafluprost is a difluoroprostaglandin F2α (PGF2α) analog and a prodrug of Tafluprost acid. It is formulated as an ophthalmic solution for treating glaucoma and ocular hypertension. Tafluprost is administered topically, and it's rapidly absorbed into the eye and hydrolyzed to its active form, Tafluprost acid. [, , ]

Relevance: Tafluprost is the prodrug of Tafluprost acid, meaning it is converted into Tafluprost acid within the body to exert its pharmacological effects. They share a nearly identical structure, with Tafluprost containing an ester group that is hydrolyzed to form Tafluprost acid. [, , ]

Relevance: As a metabolite of Tafluprost, 1,2-Dinor-Tafluprost acid provides insights into the drug's metabolic pathway. Structurally, it lacks two carbon atoms compared to Tafluprost acid. Although it possesses structural similarities to Tafluprost acid, it does not exhibit the same IOP-lowering effect. []

1,2,3,4-Tetranor-Tafluprost Acid

Compound Description: This compound is another metabolite of Tafluprost, formed via further β-oxidation of 1,2-dinor-Tafluprost acid. [] Like 1,2-Dinor-Tafluprost acid, it also lacks the IOP-lowering effect observed with Tafluprost acid. []

Relevance: 1,2,3,4-Tetranor-Tafluprost acid further elucidates the metabolic pathway of Tafluprost. It has a greater degree of β-oxidation than 1,2-Dinor-Tafluprost Acid, lacking four carbon atoms compared to Tafluprost acid. The absence of IOP-lowering ability suggests that these four carbon atoms are crucial for the pharmacological activity of Tafluprost acid. []

Latanoprost Acid

Compound Description: Latanoprost acid is the active metabolite of Latanoprost, another prostaglandin analog used as an ocular hypotensive agent in treating glaucoma and ocular hypertension. [, ] Like Tafluprost acid, it acts by stimulating prostanoid FP receptors. []

Relevance: Latanoprost acid belongs to the same drug class as Tafluprost acid, both being prostaglandin analogs with similar mechanisms of action for lowering IOP. They share a similar core structure but differ in their side chains. [, ] Studies have compared the efficacy and safety profiles of these two compounds. []

Timolol

Compound Description: Timolol is a β-adrenergic receptor blocker commonly used in treating glaucoma. It reduces IOP by decreasing aqueous humor production. [, , ]

Relevance: While structurally unrelated to Tafluprost acid, Timolol is often co-administered with prostaglandin analogs, including Tafluprost, to achieve a greater IOP reduction. [, , ] Fixed-dose combinations of Tafluprost and Timolol are available, aiming to improve patient compliance and potentially enhance the duration of IOP reduction. [, , ]

Travoprost Acid

Compound Description: Travoprost acid is the biologically active form of Travoprost, another prostaglandin F2α analog indicated for reducing elevated IOP in patients with open-angle glaucoma or ocular hypertension. [, ]

Relevance: Similar to Latanoprost acid, Travoprost acid belongs to the same class of drugs as Tafluprost acid. They share a similar mechanism of action, targeting prostanoid FP receptors to lower IOP. Although structurally similar, they differ in specific side chain modifications, potentially impacting their pharmacokinetic and pharmacodynamic properties. [, ]

Bimatoprost

Compound Description: Bimatoprost is a synthetic prostamide analog and a prodrug that lowers IOP by increasing aqueous humor outflow through both the uveoscleral and trabecular meshwork pathways. [, ]

Relevance: While structurally distinct from Tafluprost acid, both Bimatoprost and its active form, Bimatoprost acid, are commonly used prostaglandin analogs for glaucoma treatment. Their similar therapeutic applications provide a comparative context for understanding the efficacy and safety profiles of Tafluprost acid. [, ]

Bimatoprost Acid

Compound Description: Bimatoprost acid is the biologically active metabolite of Bimatoprost, responsible for its IOP-lowering effects. []

Relevance: Similar to Tafluprost acid, Bimatoprost acid is the active form of its respective prodrug. Comparing the pharmacological profiles of these active metabolites provides valuable insights into their relative potencies, receptor binding affinities, and potential differences in their side effect profiles. []

Unoprostone

Compound Description: Unoprostone is a prostaglandin analog used to reduce IOP in open-angle glaucoma or ocular hypertension. It is a docosanoid derivative chemically related to prostaglandin F2α. []

Relevance: Similar to Tafluprost acid, Unoprostone is a prostaglandin analog utilized in glaucoma treatment. Comparing their chemical structures and pharmacological properties allows researchers to assess the impact of structural modifications on their binding affinities, efficacies, and potential side effects. []

Prostaglandin F2α (PGF2α)

Compound Description: PGF2α is a naturally occurring prostaglandin that plays a role in various physiological processes, including inflammation, smooth muscle contraction, and intraocular pressure regulation. [, ]

Relevance: PGF2α serves as the parent compound for several synthetic prostaglandin analogs, including Tafluprost acid. Studying the effects of PGF2α helps understand the basic mechanisms of action and potential side effects associated with this class of compounds, providing a foundation for the development of more targeted and effective therapies. [, ]

Properties

CAS Number

209860-88-8

Product Name

Tafluprost acid

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

Molecular Formula

C22H28F2O5

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C22H28F2O5/c23-22(24,15-29-16-8-4-3-5-9-16)13-12-18-17(19(25)14-20(18)26)10-6-1-2-7-11-21(27)28/h1,3-6,8-9,12-13,17-20,25-26H,2,7,10-11,14-15H2,(H,27,28)/b6-1-,13-12+/t17-,18-,19+,20-/m1/s1

InChI Key

KIQXRQVVYTYYAZ-VKVYFNERSA-N

SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O

Solubility

Soluble in DMSO

Synonyms

(5Z)-7-((1R,2R, 3R,5S)-2-((1E)-3,3-difluoro-4-phenoxy -1-butenyl)-3,5-dihydroxycyclopentyl)-5-heptenoic acid
7-(2-(3,3-difluoro-4-phenoxy -1-butenyl)-3,5-dihydroxycyclopentyl)-5-heptenoic acid
AFP-172
tafluprost acid

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC=CC=C2)(F)F)CC=CCCCC(=O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(COC2=CC=CC=C2)(F)F)C/C=C\CCCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.